



CORM-401: A Tool for Investigating Mitochondrial Respiration Uncoupling

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Compound of Interest		
Compound Name:	CORM-401	
Cat. No.:	B606765	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CORM-401, a manganese-based carbonyl compound, serves as a carbon monoxide-releasing molecule (CORM). The biological effects of CORM-401 are primarily mediated by the controlled release of carbon monoxide (CO), a gasotransmitter with diverse signaling roles. In the context of cellular bioenergetics, CORM-401 has emerged as a valuable tool for studying the uncoupling of mitochondrial respiration. This process dissociates substrate oxidation from ATP synthesis, leading to an increase in oxygen consumption and dissipation of the mitochondrial membrane potential as heat.[1][2][3] Understanding the mechanisms of mitochondrial uncoupling is crucial for research into metabolic diseases, thermogenesis, and cellular stress responses.[4]

CORM-401-induced uncoupling is initiated by the released CO, which has been shown to activate mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa).[1][2] This activation leads to an increase in proton leak across the inner mitochondrial membrane, thereby uncoupling respiration.[1] These application notes provide a summary of the effects of **CORM-401** on mitochondrial function, detailed protocols for its use in key experiments, and visual representations of the underlying pathways and workflows.

Data Presentation



The following tables summarize the quantitative effects of **CORM-401** on mitochondrial respiration and related parameters as reported in the scientific literature.

Table 1: Effect of **CORM-401** on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

Cell Type	CORM-401 Concentration	Change in OCR	Change in ECAR	Reference
Human Endothelial Cells	10-100 μΜ	Persistent Increase	Inhibition	[1][2]
3T3-L1 Adipocytes	Not specified	Uncoupling of respiration	Increased glycolysis	[5]
H9C2 Cardiomyocytes	Not specified	Reverses oligomycin- induced reduction	Not specified	[6]

Table 2: Effect of **CORM-401** on Mitochondrial Membrane Potential (ΔΨm) and ATP Production

Cell Type	CORM-401 Concentration	Change in ΔΨm	Change in ATP Turnover/Prod uction	Reference
Cortical Neurons and Astrocytes	60 μΜ	Profound depolarization	Not specified	[7]
Human Endothelial Cells	10-100 μΜ	Diminished	Decrease	[1]
H9C2 Cardiomyocytes	High concentrations	Not specified	Decreased	[6]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of **CORM-401** on mitochondrial respiration.



Protocol 1: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer

This protocol is adapted from methodologies described for measuring cellular bioenergetics.[1] [2][8][9]

Materials:

- CORM-401 (and inactive iCORM-401 as a control)
- · Cell culture medium
- Seahorse XF Assay Medium (supplemented with substrates like glucose, pyruvate, and glutamine)
- Oligomycin, FCCP, Rotenone/Antimycin A
- Seahorse XF Cell Culture Microplates
- Seahorse XF Analyzer

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- CORM-401 Preparation: Prepare a stock solution of CORM-401 in a suitable solvent (e.g., DMSO or PBS). Protect the solution from light.[10] Prepare fresh dilutions in Seahorse XF Assay Medium to the desired final concentrations (e.g., 10-100 μM).
- Assay Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium. Finally, add the appropriate volume of assay medium to each well.
- Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.



- Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the calibration plate.
 Load the prepared CORM-401 and other mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
- Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the
 protocol. The instrument will measure baseline OCR and ECAR before injecting CORM-401
 and the other compounds sequentially.
- Data Analysis: Analyze the resulting data to determine the effects of CORM-401 on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on the use of fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.[7][11]

Materials:

- CORM-401
- Cell culture medium
- Fluorescent dye for ΔΨm (e.g., TMRM, TMRE, or Rhodamine 123)
- FCCP (as a positive control for depolarization)
- Fluorescence microscope or plate reader

Procedure:

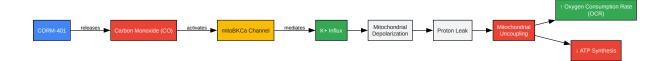
- Cell Culture: Culture cells on a suitable imaging plate or dish.
- Dye Loading: Incubate the cells with the chosen fluorescent dye at a low, non-quenching concentration in cell culture medium for 20-30 minutes at 37°C.
- Baseline Measurement: Acquire baseline fluorescence images or readings.



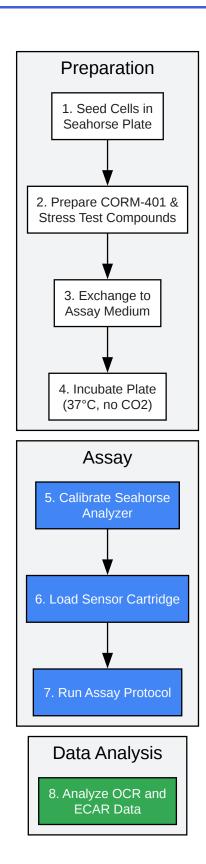
- CORM-401 Treatment: Add CORM-401 to the cells at the desired concentration (e.g., 60 μM).
- Time-Lapse Imaging/Reading: Monitor the fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.
- Positive Control: At the end of the experiment, add FCCP to induce complete mitochondrial depolarization and obtain a minimal fluorescence reading.
- Data Analysis: Quantify the change in fluorescence intensity over time in **CORM-401**-treated cells relative to untreated controls.

Mandatory Visualizations









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